![molecular formula C16H13NO2S B5033291 [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate](/img/structure/B5033291.png)
[3-(1,3-Benzothiazol-2-yl)phenyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3-Benzothiazol-2-yl)phenyl] propanoate: is an organic compound that features a benzothiazole ring attached to a phenyl group, which is further connected to a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate typically involves the reaction of 2-mercaptobenzothiazole with a suitable phenyl propanoate derivative. The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in the presence of catalysts to increase the yield and efficiency of the reaction. The use of continuous flow reactors can also be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring or the phenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. The phenyl propanoate moiety can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
[3-(1,3-Benzothiazol-2-yl)phenyl] acetate: Similar structure but with an acetate group instead of a propanoate group.
[3-(1,3-Benzothiazol-2-yl)phenyl] butanoate: Similar structure but with a butanoate group instead of a propanoate group.
[3-(1,3-Benzothiazol-2-yl)phenyl] methanoate: Similar structure but with a methanoate group instead of a propanoate group.
Uniqueness:
- The propanoate group in [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
- The combination of the benzothiazole ring and the phenyl propanoate moiety offers a versatile scaffold for the development of new compounds with tailored properties.
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-15(18)19-12-7-5-6-11(10-12)16-17-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXIKNPXIGMXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5033213.png)
![(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5033228.png)
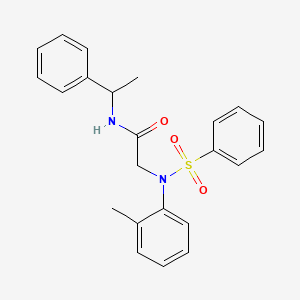
![Propyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5033242.png)
![N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5033249.png)
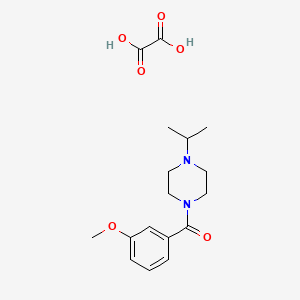
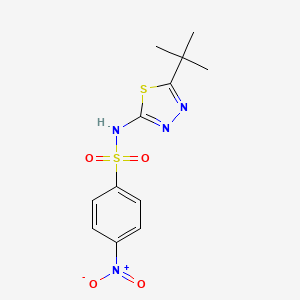
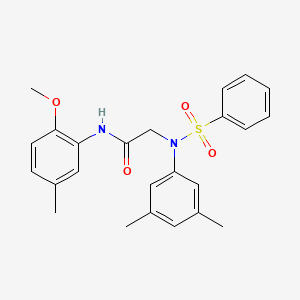
![(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5033282.png)
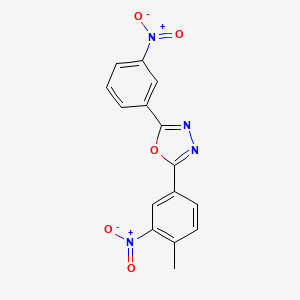
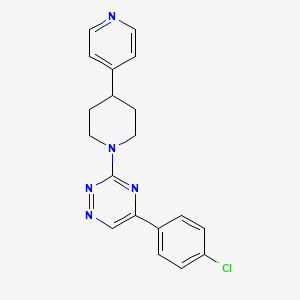
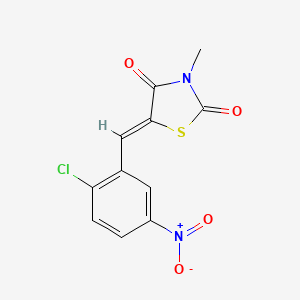
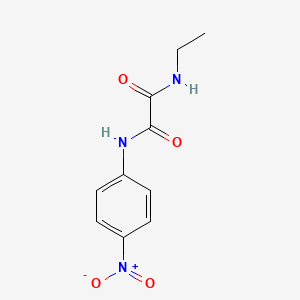
![1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-phenoxyethanone](/img/structure/B5033323.png)
